Technical Guide: Synthesis & Characterization of 1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine
Technical Guide: Synthesis & Characterization of 1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine
This guide provides an in-depth technical analysis of the synthesis and characterization of 1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine . This compound is a critical pharmacophore in medicinal chemistry, particularly as a scaffold for kinase inhibitors and antiviral agents, due to the unique electronic properties imparted by the trifluoromethyl (
Executive Summary
1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine (CAS: Not widely listed; Patent Ref: CN110903245A) represents a specialized class of fluoro-heterocycles. The electron-withdrawing trifluoromethyl group at the C2 position significantly modulates the pKa of the imidazole ring and enhances metabolic stability, while the C5-amine serves as a pivotal handle for amide coupling or further heterocycle construction.
Unlike simple alkyl-imidazoles, the direct de novo cyclization of this target is chemically challenging due to the strong electron-withdrawing nature of the
Synthetic Strategies
Method A: The Benzimidazole Oxidative Degradation (Validated Scale-Up Route)
This route is the most robust method for generating high-purity material. It circumvents the regioselectivity issues of cyclization by utilizing the pre-formed imidazole core of 2-(trifluoromethyl)benzimidazole.
Mechanism & Logic:
-
Scaffold Locking: The N1-position is methylated first to fix regiochemistry.
-
Ring Scission: The benzene ring is oxidatively cleaved to yield the imidazole-4,5-dicarboxylic acid.
-
Desymmetrization: Statistical or selective hydrolysis allows for the differentiation of the C4 and C5 positions.
-
Amination: A Curtius rearrangement installs the amine at C5.
-
Decarboxylation: The C4-carboxylate is removed to yield the final product.
Step-by-Step Protocol
Step 1: N-Methylation
-
Reagents: 2-(Trifluoromethyl)-1H-benzimidazole, Methyl Iodide (MeI),
, DMF. -
Procedure: Dissolve starting material in DMF. Add 1.2 eq
and stir at 0°C. Dropwise add 1.1 eq MeI. Warm to RT and stir for 4h. Pour into water, filter precipitate. -
Yield: >90%. Product: 1-Methyl-2-(trifluoromethyl)benzimidazole .
Step 2: Oxidative Cleavage to Dicarboxylic Acid
-
Reagents:
(30%), (conc.), or . -
Protocol: Suspend the methylated benzimidazole in
. Heat to 70°C. Slowly add (exothermic!). The benzene ring is degraded, leaving the robust electron-deficient imidazole core. -
Product: 1-Methyl-2-(trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid .
Step 3: Diester Formation
-
Reagents: MeOH,
(catalytic). -
Protocol: Reflux the dicarboxylic acid in dry methanol with thionyl chloride to form the dimethyl ester.
Step 4: Curtius Rearrangement Sequence
-
Partial Hydrolysis: Treat diester with 1 eq NaOH to obtain the mono-ester.
-
Acyl Azide Formation: React the mono-acid with Diphenylphosphoryl azide (DPPA) and
in t-Butanol. -
Rearrangement: Heat to 80°C. The intermediate acyl azide rearranges to the isocyanate, which is trapped by t-Butanol to form the N-Boc-protected amine .
Step 5: Final Deprotection & Decarboxylation
-
Hydrolysis: Saponify the remaining ester (LiOH/THF).
-
Decarboxylation: Heat the resulting acid (often in high-boiling solvent like diphenyl ether or via microwave) to remove the C4-COOH.
-
Deprotection: Treat with TFA/DCM to remove the Boc group.
-
Final Product: 1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine .
Method B: The De Novo Cyclization (Exploratory/Lab Scale)
Note: This route is shorter but prone to lower yields due to intermediate instability.
Pathway: Reaction of N-methylaminoacetonitrile with Trifluoroacetimidate or Trifluoroacetic Anhydride .
-
Acylation: React sarcosine nitrile with ethyl trifluoroacetate
N-(cyanomethyl)-N-methyl-2,2,2-trifluoroacetamide. -
Cyclization: Treat with a strong base (NaH or tBuOK) to induce Thorpe-Ziegler type cyclization, followed by quenching with ammonia/source of nitrogen. Major Challenge: The
group makes the carbonyl/imidate carbon highly electrophilic, but the resulting 5-aminoimidazole is electron-poor and prone to polymerization.
Visualization of Synthetic Workflow
The following diagram illustrates the validated "Benzimidazole Degradation" pathway, highlighting the critical intermediate transitions.
Caption: Figure 1: Step-wise synthetic pathway from benzimidazole precursor to target 5-aminoimidazole.
Characterization & Data Analysis
Accurate characterization is vital to distinguish the product from regioisomers (e.g., 4-amino isomer).
Predicted Spectral Data
| Technique | Parameter | Expected Signal / Value | Structural Assignment |
| 1H NMR | Singlet (3H) | N-CH3 (Deshielded by imidazole ring) | |
| (DMSO- | Singlet (1H) | C4-H (Aromatic proton) | |
| Broad Singlet (2H) | -NH2 (Exchangeable with | ||
| 19F NMR | Singlet (3F) | -CF3 group attached to C2 | |
| 13C NMR | Quartet ( | -CF3 Carbon | |
| Quaternary | C2 (Imidazole ring) | ||
| MS (ESI+) | m/z 166.1 | Molecular Ion (Calc MW: 165.[1][2]12) |
Quality Control Checkpoints
-
Regiochemistry Confirmation: Use NOESY (Nuclear Overhauser Effect Spectroscopy). You should observe a correlation between the N-Methyl protons and the C4-Proton . If the amine were at position 4, the N-Methyl would show NOE to the amine protons or no aromatic proton correlation.
-
Purity: Monitor the disappearance of the Boc-protected intermediate via TLC (ninhydrin stain active after deprotection) or LC-MS.
-
Stability: The free base amine may be sensitive to air oxidation. Store as a hydrochloride salt (HCl) or fumarate salt at -20°C.
Safety & Handling Protocols
-
Curtius Reagents: Diphenylphosphoryl azide (DPPA) is toxic and potentially explosive. Reactions involving azides must be conducted behind a blast shield. Ensure proper venting of nitrogen gas evolved during the rearrangement.
-
Fluorinated Compounds: Intermediate dicarboxylic acids and the final product contain C-F bonds which are generally stable, but combustion can release HF.
-
Oxidative Cleavage: The reaction of benzimidazoles with
is violently exothermic . Addition of peroxide must be controlled strictly to maintain temperature <80°C during addition.
References
-
Patent CN110903245A . Key intermediate for synthesizing 1-alkyl-2-trifluoromethyl-5-amino-1H-imidazole and preparation method thereof. (2020).
-
Shieh, W. C., et al. Nucleophilic Aromatic Substitution on Pentafluorophenyl Ketones.... J. Org. Chem. (2003).[3] (Cited for general imidazole functionalization logic).
-
Lian, Y., et al. Palladium-catalyzed synthesis of 2-trifluoromethyl benzimidazoles. Chemical Science. (2016).[4] (Reference for 2-CF3 installation).
-
PubChem Compound Summary . 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (Related intermediate for spectral comparison).
Sources
- 1. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid | C6H3F3N2O4 | CID 12699990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stabilizing short-lived Schiff base derivatives of 5-aminouracils that activate mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
